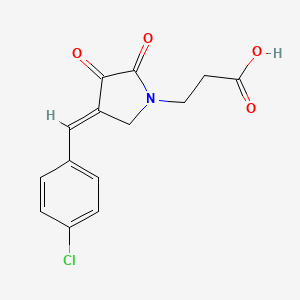

3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid

Description

Properties

CAS No. |

76628-85-8 |

|---|---|

Molecular Formula |

C14H12ClNO4 |

Molecular Weight |

293.70 g/mol |

IUPAC Name |

3-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]propanoic acid |

InChI |

InChI=1S/C14H12ClNO4/c15-11-3-1-9(2-4-11)7-10-8-16(6-5-12(17)18)14(20)13(10)19/h1-4,7H,5-6,8H2,(H,17,18)/b10-7+ |

InChI Key |

LYLGWSZBBILVAO-JXMROGBWSA-N |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C(=O)N1CCC(=O)O |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)Cl)C(=O)C(=O)N1CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidine Intermediate

- The 4-(4-chlorobenzylidene) substituent is introduced by Knoevenagel condensation between the pyrrolidine-2,3-dione (or its equivalent) and 4-chlorobenzaldehyde.

- This reaction typically proceeds under mild basic or acidic catalysis, often using piperidine or ammonium acetate as catalysts.

- The reaction is carried out in solvents such as ethanol or acetic acid at reflux temperature.

- The condensation forms the exocyclic double bond (benzylidene) at the 4-position of the pyrrolidine ring.

N-Alkylation with Propanoic Acid Derivative

- The nitrogen atom of the pyrrolidine ring is alkylated with a 3-bromopropanoic acid or its ester derivative.

- This step is usually performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.

- The reaction proceeds via nucleophilic substitution (SN2) where the nitrogen attacks the alkyl halide, forming the N-substituted product.

- If an ester is used, subsequent hydrolysis under acidic or basic conditions yields the free propanoic acid.

Alternative One-Pot or Sequential Methods

- Some synthetic routes combine the condensation and alkylation steps sequentially or in a one-pot procedure to improve efficiency.

- Optimization of reaction conditions (temperature, solvent, catalyst) is critical to maximize yield and purity.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | Pyrrolidine-2,3-dione + 4-chlorobenzaldehyde + piperidine catalyst | Ethanol | Reflux (78 °C) | 80-95 | Reaction time: 4-6 hours |

| N-Alkylation | 4-(4-chlorobenzylidene)-2,3-dioxopyrrolidine + 3-bromopropanoic acid + K2CO3 | DMF or DMSO | 50-80 °C | 70-90 | Reaction time: 12-24 hours |

| Hydrolysis (if ester used) | Acidic or basic hydrolysis | Water/ethanol | 60-80 °C | Quantitative | Converts ester to free acid |

Research Findings and Optimization Notes

- Catalyst choice : Piperidine is commonly used for Knoevenagel condensation due to its mild basicity and ability to promote the reaction without side reactions.

- Solvent effects : Polar protic solvents like ethanol favor condensation, while polar aprotic solvents like DMF favor alkylation.

- Temperature control : Moderate heating ensures reaction completion without decomposition.

- Purification : Crystallization or column chromatography is used to isolate the pure compound.

- Yield optimization : Using freshly distilled aldehydes and dry solvents improves yields.

- Characterization : The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Typical Conditions | Yield Range (%) |

|---|---|---|---|---|

| 1. Knoevenagel condensation | Condensation of pyrrolidine-2,3-dione with 4-chlorobenzaldehyde | Pyrrolidine-2,3-dione, 4-chlorobenzaldehyde, piperidine | Ethanol, reflux, 4-6 h | 80-95 |

| 2. N-Alkylation | Alkylation of N-1 with 3-bromopropanoic acid or ester | 4-(4-chlorobenzylidene)-2,3-dioxopyrrolidine, 3-bromopropanoic acid, K2CO3 | DMF/DMSO, 50-80 °C, 12-24 h | 70-90 |

| 3. Hydrolysis (if ester used) | Hydrolysis of ester to free acid | Acid or base, water/ethanol | 60-80 °C, 2-6 h | Quantitative |

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the chlorobenzylidene group to a benzyl group.

Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated promising biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid exhibits significant antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.

- Anti-inflammatory Effects : Research has shown that derivatives of this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Potential : The unique structure may interact with specific cellular targets involved in cancer progression, warranting further investigation into its anticancer properties.

Agricultural Science

The compound's herbicidal activity has been explored in agricultural applications. Its ability to inhibit specific enzymes in plants can lead to effective weed management strategies without harming crops.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-3-[cyclopropylmethyl]-propanoic acid | Contains cyclopropylmethyl group | Antimicrobial |

| 2-(4-chloro-2-methylphenoxy)propionic acid | Phenoxy group present | Herbicidal activity |

| 2-propoxybenzaldehyde | Related aromatic aldehyde | Precursor in synthesis |

This table highlights compounds with structural similarities to this compound, emphasizing their biological activities and potential applications in medicinal and agricultural fields.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Drug Development

In another study focused on the anti-inflammatory properties of this compound, researchers found that it significantly reduced pro-inflammatory cytokine levels in vitro. This finding supports its potential use as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrrolidine-2,3-dione (succinimide) family. Below is a comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Key Properties/Activities |

|---|---|---|

| Target Compound | 4-Cl-benzylidene, propanoic acid chain | Hypothesized solubility in polar solvents; potential enzyme inhibition (e.g., COX-2) |

| 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid | Benzylidene (no Cl) | Lower lipophilicity vs. Cl-substituted analog; reduced halogen-mediated bioactivity |

| 3-(4-(4-Nitrobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid | 4-NO₂-benzylidene | Enhanced electron-withdrawing effects; possible nitro-reductase targeting |

| 3-(4-(4-Methylbenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid | 4-CH₃-benzylidene | Increased lipophilicity; potential for membrane penetration |

Key Findings:

Solubility: The propanoic acid chain improves aqueous solubility relative to ester or amide derivatives, favoring pharmacokinetic profiles.

Biological Activity: Chlorinated benzylidene derivatives often exhibit stronger antimicrobial activity than non-halogenated counterparts, as seen in related succinimide-based compounds .

Limitations and Notes

- This analysis relies on structural analogies and theoretical principles.

- Research Needs : Experimental validation of solubility, stability, and bioactivity is required. Priority areas include:

- Synthesis and characterization of derivatives.

- Comparative assays (e.g., enzyme inhibition, cytotoxicity).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid?

- Methodological Answer :

- Synthesis : A typical approach involves condensation reactions under controlled conditions. For example, cooling the reaction mixture to –20°C in dichloromethane with diazomethane and triethylamine can facilitate intermediate formation .

- Purification : Column chromatography using ethyl acetate/hexane (1:4) is effective for isolating the compound. Recrystallization from 2-propanol further enhances purity .

- Optimization : Adjust reaction time (40–48 hours) and temperature to balance yield and byproduct formation. Monitor reaction progress via TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station. Store in airtight containers away from ignition sources .

- Waste Disposal : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. Which spectroscopic and analytical techniques are optimal for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the chlorobenzylidene moiety and pyrrolidinone ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO requires exact mass 300.04) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and aromatic C-Cl bonds (550–850 cm) .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize the synthesis process?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). Prioritize factors affecting yield and purity .

- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships and identify optimal conditions (e.g., 45°C, 1:3 catalyst ratio) .

- Statistical Validation : Perform ANOVA to confirm significance of factors and reduce experimental iterations by 30–50% .

Q. What computational strategies predict the compound’s reactivity and stability?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and transition states. Analyze Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability in silico. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents or catalysts .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical weighting to address variability in assay conditions (e.g., cell lines, concentrations) .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., IC assays in triplicate) to confirm antimicrobial or anticancer activity .

- Mechanistic Studies : Use kinase inhibition assays or molecular docking to clarify target specificity and rule off-target effects .

Q. What methodologies assess this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzymatic Assays : Measure inhibition of ATP-binding kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays .

- Structure-Activity Relationship (SAR) : Modify the chlorobenzylidene group and evaluate changes in potency. Compare with analogs like pyrazolo[3,4-d]pyrimidines .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to kinase active sites. Validate with crystallography if feasible .

Q. How to design a scalable reactor for synthesis?

- Methodological Answer :

- Continuous Flow Systems : Implement membrane reactors for efficient heat/mass transfer, reducing reaction time by 20–40% .

- Process Simulation : Use Aspen Plus to model kinetics and thermodynamics. Optimize parameters like residence time and mixing efficiency .

- Separation Integration : Couple in-line crystallization with centrifugal separation to automate purification .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.